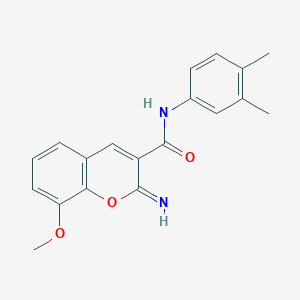
N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Methanol, sodium methoxide
Conditions: Reflux
Reaction: Methylation of the hydroxyl group on the chromene core
Step 3: Formation of Carboxamide Group
Reagents: 3,4-dimethylaniline, acyl chloride
Conditions: Basic catalyst, room temperature
Reaction: Acylation to form the carboxamide group
Industrial Production Methods
Industrial production of N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to ensure cost-effectiveness and high yield. Continuous flow reactors and automated synthesis systems are often employed to achieve consistent product quality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the methoxy group and the carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
-
Step 1: Synthesis of Chromene Core
Reagents: 2-hydroxyacetophenone, benzaldehyde
Conditions: Acidic catalyst, reflux
Reaction: Aldol condensation to form the chromene core
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the chromene core
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature or reflux
Products: Reduced derivatives of the carboxamide group
-
Substitution:
Reagents: Halogenating agents (e.g., bromine, chlorine)
Products: Halogenated derivatives of the chromene core
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product, ranging from room temperature to reflux conditions.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
-
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and protein-ligand interactions.
-
Medicine:
- Explored for its potential therapeutic applications in treating various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry:
- Utilized in the development of new materials with specific properties.
- Employed in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The chromene core and the carboxamide group play crucial roles in its binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular signaling pathways.
Comparison with Similar Compounds
N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
-
N-(3,4-dimethylphenyl)-2-imino-8-hydroxy-2H-chromene-3-carboxamide:
- Similar structure but with a hydroxyl group instead of a methoxy group.
- Different chemical reactivity and biological activity.
-
N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxylate:
- Similar structure but with a carboxylate group instead of a carboxamide group.
- Different solubility and stability properties.
-
N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-sulfonamide:
- Similar structure but with a sulfonamide group instead of a carboxamide group.
- Different pharmacological properties and applications.
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-imino-8-methoxychromene-3-carboxamide |
InChI |
InChI=1S/C19H18N2O3/c1-11-7-8-14(9-12(11)2)21-19(22)15-10-13-5-4-6-16(23-3)17(13)24-18(15)20/h4-10,20H,1-3H3,(H,21,22) |
InChI Key |
JFOXEQRZLOPUKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


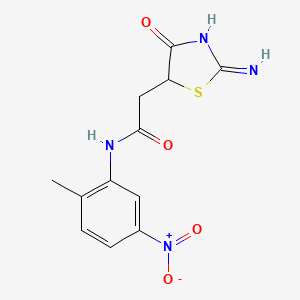
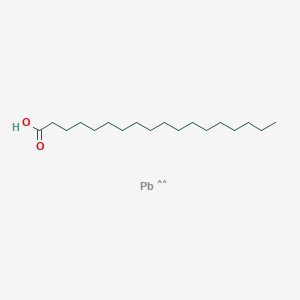
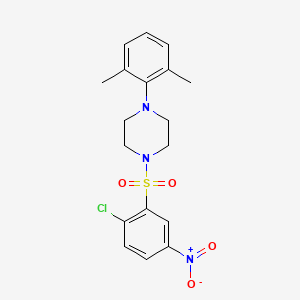
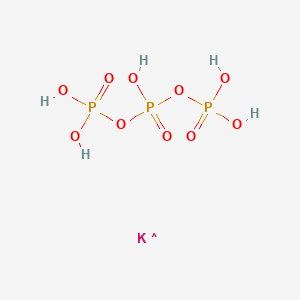
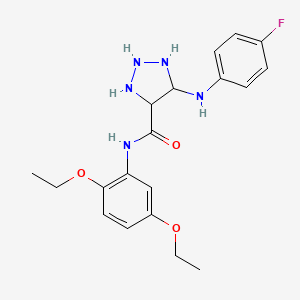
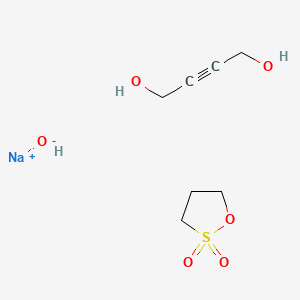
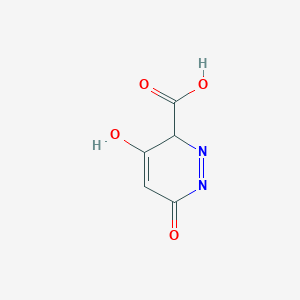
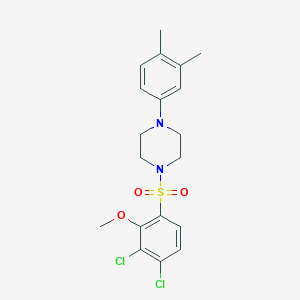
![[(5-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]amine oxalate](/img/structure/B12344404.png)
![1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methylpyrazolidin-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide](/img/structure/B12344409.png)
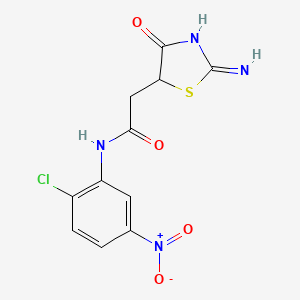
![(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(3-methylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile](/img/structure/B12344425.png)
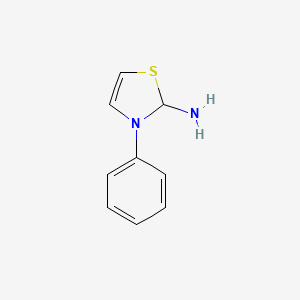
![6-Bromo-3-(7-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one](/img/structure/B12344438.png)
